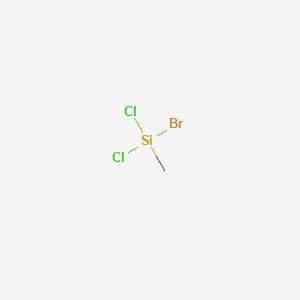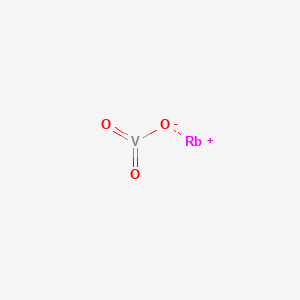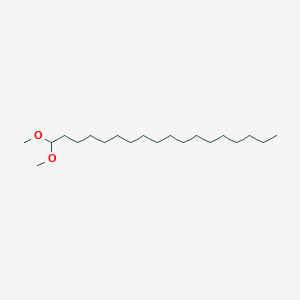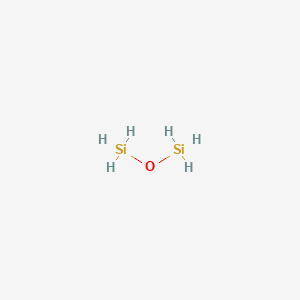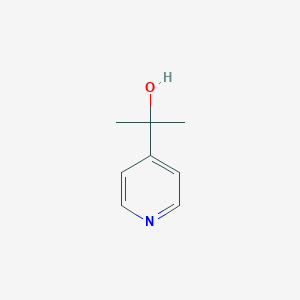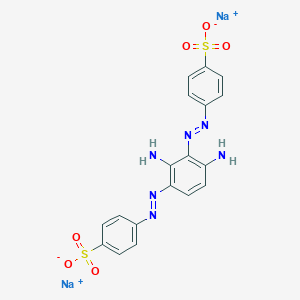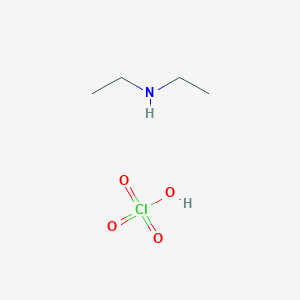
Diethylammonium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium perchlorate (DEAP) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DEAP is a white crystalline solid that is highly soluble in water and has a molecular formula of C4H12ClNO4.
Mecanismo De Acción
The mechanism of action of Diethylammonium perchlorate is not fully understood, but it is believed to involve the disruption of cellular processes. Research has shown that Diethylammonium perchlorate can induce oxidative stress, which can lead to cell death. Diethylammonium perchlorate has also been shown to inhibit the activity of certain enzymes, which can disrupt cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Diethylammonium perchlorate has been shown to have a range of biochemical and physiological effects. In animal studies, Diethylammonium perchlorate has been shown to cause liver damage and kidney damage at high doses. Diethylammonium perchlorate has also been shown to cause changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylammonium perchlorate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity when produced using the two-step method. Diethylammonium perchlorate is also highly soluble in water, making it easy to use in aqueous solutions.
However, there are also limitations to the use of Diethylammonium perchlorate in laboratory experiments. Diethylammonium perchlorate is highly reactive and can be dangerous to handle, requiring proper safety precautions. Diethylammonium perchlorate is also sensitive to heat and light, which can cause it to decompose.
Direcciones Futuras
There are several areas of future research for Diethylammonium perchlorate. In the field of medicine, further studies are needed to determine the potential use of Diethylammonium perchlorate in cancer treatment and drug delivery. In the field of chemistry, Diethylammonium perchlorate could be further studied for its potential as a fuel oxidizer and in the synthesis of other chemicals.
Conclusion
Diethylammonium perchlorate is a chemical compound that has potential applications in various fields of science. Its unique properties and potential benefits make it an interesting topic for scientific research. Further studies are needed to fully understand the mechanism of action and potential applications of Diethylammonium perchlorate.
Métodos De Síntesis
Diethylammonium perchlorate can be synthesized through a two-step process that involves the reaction of diethylamine with hydrochloric acid, followed by the addition of perchloric acid. The resulting product is then purified through recrystallization. This method has been widely used in laboratory settings to produce Diethylammonium perchlorate in high yields and purity.
Aplicaciones Científicas De Investigación
Diethylammonium perchlorate has been extensively studied for its potential applications in various fields of science. In the field of chemistry, Diethylammonium perchlorate has been used as a reagent for the synthesis of other chemicals, such as diethylammonium nitrate and diethylammonium sulfate. Diethylammonium perchlorate has also been studied for its potential use as a fuel oxidizer due to its high oxygen content.
In the field of medicine, Diethylammonium perchlorate has been studied for its potential use in cancer treatment. Research has shown that Diethylammonium perchlorate has cytotoxic effects on cancer cells and can induce apoptosis. Diethylammonium perchlorate has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
14999-74-7 |
|---|---|
Nombre del producto |
Diethylammonium perchlorate |
Fórmula molecular |
C4H12ClNO4 |
Peso molecular |
173.59 g/mol |
Nombre IUPAC |
N-ethylethanamine;perchloric acid |
InChI |
InChI=1S/C4H11N.ClHO4/c1-3-5-4-2;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
SULORKHFCYQSPZ-UHFFFAOYSA-N |
SMILES |
CCNCC.OCl(=O)(=O)=O |
SMILES canónico |
CCNCC.OCl(=O)(=O)=O |
Otros números CAS |
14999-74-7 |
Números CAS relacionados |
109-89-7 (Parent) |
Sinónimos |
diethylammonium perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



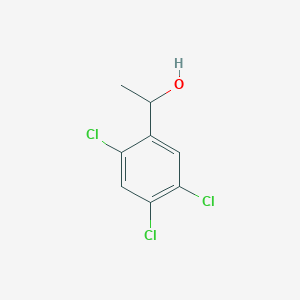
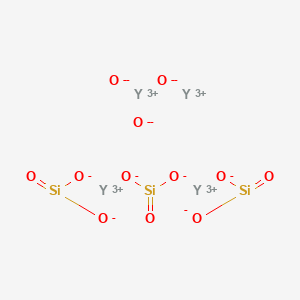
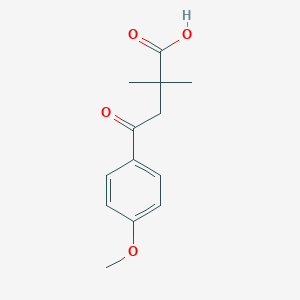
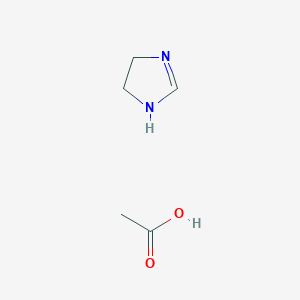
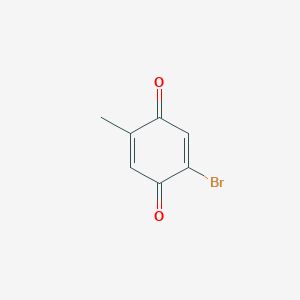
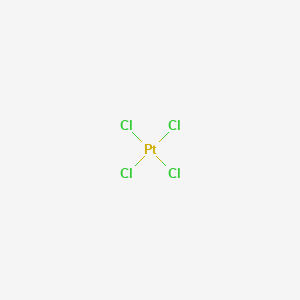
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
